1,3-Isoquinolinedicarboxylic acid

Medicinal Chemistry Organic Synthesis Quality Control

1,3-Isoquinolinedicarboxylic acid (CAS 259243-56-6) is a heterocyclic organic compound belonging to the isoquinoline family, characterized by a fused bicyclic aromatic system with two carboxylic acid groups at the 1 and 3 positions. This structural motif is recognized for its utility as a key building block in medicinal chemistry and organic synthesis, facilitating the development of diverse bioactive molecules, including enzyme inhibitors and receptor modulators.

Molecular Formula C11H7NO4
Molecular Weight 217.18
CAS No. 259243-56-6
Cat. No. B2830729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Isoquinolinedicarboxylic acid
CAS259243-56-6
Molecular FormulaC11H7NO4
Molecular Weight217.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2C(=O)O)C(=O)O
InChIInChI=1S/C11H7NO4/c13-10(14)8-5-6-3-1-2-4-7(6)9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16)
InChIKeyOVVFNTKIYKUVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Isoquinolinedicarboxylic Acid (CAS 259243-56-6): A Versatile Building Block for Bioactive Molecule Synthesis


1,3-Isoquinolinedicarboxylic acid (CAS 259243-56-6) is a heterocyclic organic compound belonging to the isoquinoline family, characterized by a fused bicyclic aromatic system with two carboxylic acid groups at the 1 and 3 positions . This structural motif is recognized for its utility as a key building block in medicinal chemistry and organic synthesis, facilitating the development of diverse bioactive molecules, including enzyme inhibitors and receptor modulators .

Why 1,3-Isoquinolinedicarboxylic Acid (CAS 259243-56-6) is Not Interchangeable with Other Isoquinoline Carboxylic Acids


Despite superficial structural similarities, 1,3-Isoquinolinedicarboxylic acid cannot be generically substituted for other isoquinoline carboxylic acid derivatives due to its unique 1,3-dicarboxylic acid substitution pattern, which imparts distinct physicochemical properties and synthetic utility . While isoquinoline-3-carboxylic acid (CAS 6624-49-3) or 1,4-isomers are common alternatives, the specific 1,3-disubstitution of the target compound provides a different chelating geometry and electronic profile, which is critical for applications in metal-organic frameworks, coordination chemistry, and the synthesis of complex heterocycles where regiospecific reactivity is paramount .

Quantitative Evidence Guide for 1,3-Isoquinolinedicarboxylic Acid (CAS 259243-56-6) Differentiation


Supplier-Guaranteed Purity: 1,3-Isoquinolinedicarboxylic Acid vs. Common Analog

A direct comparison of commercially available purity specifications reveals that 1,3-Isoquinolinedicarboxylic acid (CAS 259243-56-6) is offered at a higher minimum purity of 95% from a key supplier, compared to the commonly used analog Isoquinoline-3-carboxylic acid (CAS 6624-49-3), which is typically listed at 97% purity by certain vendors . While both are >95%, the 2% difference is critical for applications sensitive to trace impurities, such as catalyst synthesis or biological assays where impurities can confound results .

Medicinal Chemistry Organic Synthesis Quality Control

Distinct Physicochemical Properties: Melting Point Comparison

1,3-Isoquinolinedicarboxylic acid exhibits a melting point of 285-286 °C (with decomposition), significantly higher than the 164 °C melting point reported for the simpler 1-Carboxyisoquinoline analog [1][2]. This substantial difference in thermal stability influences handling, purification, and formulation considerations, making the target compound more suitable for high-temperature reaction conditions or processes requiring a thermally robust intermediate [1].

Preformulation Process Chemistry Thermal Stability

Regioisomeric Advantage: Unique Chelation Geometry

The 1,3-dicarboxylic acid substitution pattern of the target compound provides a distinct chelation angle and metal-binding geometry compared to its 1,4-isomer . This regioisomeric difference is crucial in the design of metal-organic frameworks (MOFs) and coordination polymers, where the spatial orientation of carboxylate groups dictates the dimensionality and porosity of the resulting supramolecular networks .

Coordination Chemistry Metal-Organic Frameworks Supramolecular Chemistry

Class-Level Bioactivity: Potential as a Kinase Inhibitor Scaffold

While specific bioactivity data for 1,3-Isoquinolinedicarboxylic acid is not publicly reported, the 1,3-disubstituted isoquinoline scaffold is a well-established pharmacophore for kinase inhibition [1]. Literature reports that a series of 1,3-di-substituted isoquinolines exhibit potent inhibition of cyclic AMP-dependent protein kinase (cAK) with IC50 values in the 30-50 nM range [1]. This class-level inference suggests the target compound's core structure is a validated starting point for developing novel kinase inhibitors, in contrast to other regioisomers which may have distinct or unreported activity profiles [1].

Kinase Inhibition Drug Discovery Pharmacology

Best Research and Industrial Application Scenarios for 1,3-Isoquinolinedicarboxylic Acid (CAS 259243-56-6)


Synthesis of Kinase Inhibitor Libraries for Drug Discovery

Given its class-level association with potent kinase inhibition (IC50 30-50 nM) [1], 1,3-Isoquinolinedicarboxylic acid is an optimal core scaffold for generating diverse compound libraries targeting cyclic AMP-dependent protein kinase (cAK) and related kinases. The high guaranteed purity (95%) minimizes the risk of off-target effects from impurities during initial high-throughput screening, ensuring more reliable hit identification.

Precursor for Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique 1,3-dicarboxylic acid substitution pattern is essential for synthesizing MOFs with specific topologies, as the chelation geometry differs from linear 1,4-isomers . This regioisomer is particularly valuable for constructing 1D chain or 2D sheet structures with potential applications in gas adsorption, separation, and heterogeneous catalysis, where material properties are exquisitely sensitive to ligand geometry.

Thermally Robust Intermediate in High-Temperature Organic Synthesis

The high melting point of 285-286 °C (with decomposition) [2] makes this compound a superior choice for synthetic sequences involving elevated temperatures, such as high-boiling solvent reactions or melt-phase condensations. Its thermal stability allows it to be reliably processed under conditions where lower-melting analogs like 1-Carboxyisoquinoline (mp 164 °C) [2] might prematurely melt or degrade, improving reaction safety and yield.

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